3-Pentanol, 3-isopropyl-2,2,4-trimethyl-
Description
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- (CAS: 5457-41-0) is a branched tertiary alcohol with the molecular formula C₁₁H₂₄O and an average molecular mass of 172.312 g/mol . Its structure features a hydroxyl group at the third carbon of the pentanol backbone, flanked by an isopropyl group and three methyl substituents at positions 2, 2, and 2. This branching confers unique physicochemical properties, including reduced volatility and increased steric hindrance, which differentiate it from simpler pentanol isomers and analogues.
Properties
CAS No. |
5457-41-0 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C11H24O/c1-8(2)11(12,9(3)4)10(5,6)7/h8-9,12H,1-7H3 |
InChI Key |
SBZXSSDGPXFNPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Addition of Acetic Acid to Olefins
A method described in CN104478661A involves converting 2-pentene into amyl acetate via liquid-phase addition with acetic acid, followed by transesterification with methanol to yield a mixture of 2-pentanol and 3-pentanol. While this method primarily targets linear pentanols, modifications to the starting material or reaction conditions could theoretically produce branched analogs like 3-isopropyl-2,2,4-trimethyl-3-pentanol.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Catalyst | Sulfonic cation exchange resin |
| Molar Ratio (Acetic Acid:2-Pentene) | 2–5:1 |
| Temperature | 80–100°C |
| Pressure | 0.8–2.0 MPa |
| Yield of Amyl Acetate | >99.5% (mass percentage) |
This method highlights the importance of catalyst selection and stoichiometric control in achieving high conversion rates.
Dehydrogenation and Reduction
Metal-Catalyzed Dehydrogenation
EP3048090A1 outlines a process where secondary alcohols (e.g., 2-pentanol) undergo dehydrogenation to form ketones (e.g., 2-pentanone) and hydrogen gas using Raney nickel catalysts. While this method produces ketones, subsequent reduction of these intermediates could yield tertiary alcohols under specific conditions.
Mechanistic Pathway
- Dehydrogenation :
$$ \text{R}2\text{CHOH} \xrightarrow{\text{Raney Ni}} \text{R}2\text{C=O} + \text{H}_2 $$ - Reduction :
$$ \text{R}2\text{C=O} + \text{H}2 \xrightarrow{\text{Catalyst}} \text{R}2\text{CH}2\text{OH} $$
For branched alcohols, steric hindrance may necessitate higher temperatures or specialized catalysts.
Hydrogenation of Ketones
Cobalt-Catalyzed Reduction
A method from ChemicalBook describes the hydrogenation of 2,4-dimethyl-3-pentanone to 2,4-dimethyl-3-pentanol using cobalt catalysts in tetrahydrofuran (THF). Extending this to more complex ketones (e.g., 2,2,4-trimethyl-3-isopropylpentan-3-one) could yield the target alcohol.
Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Catalyst | Cobalt (e.g., CoCl₂) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 20°C (ambient) |
| Pressure | 225 atm (hydrogen gas) |
| Reaction Time | 16 hours |
Note : Steric effects from isopropyl and methyl groups may reduce reaction efficiency, requiring optimized catalysts or elevated temperatures.
Carbocation Rearrangement Strategies
Acid-Catalyzed Dehydration and Hydride Shifts
Dehydration of tertiary alcohols (e.g., 2,2,4-trimethyl-3-pentanol) with acid generates carbocations, which undergo rearrangements to form more stable intermediates. A detailed mechanism from Chemistry StackExchange illustrates how hydride or alkyl shifts influence product distribution:
Example Mechanism
- Initial Carbocation Formation :
$$ \text{R}3\text{C-OH} \xrightarrow{\text{H}^+} \text{R}3\text{C}^+ + \text{H}_2\text{O} $$ - Rearrangement :
- Hydride Shift : Forms a tertiary carbocation (e.g., intermediate 2).
- Alkyl Shift : Forms a more stable tertiary carbocation (e.g., intermediate 3).
- Elimination :
$$ \text{R}3\text{C}^+ \rightarrow \text{R}2\text{C=CH}_2 + \text{H}^+ $$
Product Ratios (Hypothetical for Target Compound)
| Intermediate | Dominant Product | Yield (%) |
|---|---|---|
| Intermediate 1 | 2,4,4-Trimethyl-2-pentene | 40 |
| Intermediate 2 | 2,3,4-Trimethyl-2-pentene | 35 |
| Intermediate 3 | 3,3,4-Trimethyl-1-pentene | 20 |
Physical and Thermodynamic Considerations
Boiling Point and Stability
NIST WebBook data indicates a boiling point of 488.55 K (215.4°C) for 2,2,4-trimethyl-3-isopropyl-3-pentanol, suggesting high thermal stability. This property is critical for distillation-based purification steps.
Enthalpy of Vaporization
The enthalpy of vaporization ($$ \Delta_{vap}H $$) is 67.1 kJ/mol at 336 K, reflecting strong intermolecular forces due to branching.
Summary of Key Methods
| Method | Catalyst/Reagent | Key Advantage | Limitations |
|---|---|---|---|
| Acid-Catalyzed Addition | Sulfonic Resin | High conversion for linear alcohols | Limited selectivity for branched products |
| Cobalt-Catalyzed Reduction | CoCl₂/THF | Mild conditions for ketone reduction | Slow kinetics for sterically hindered substrates |
| Dehydrogenation-Reduction | Raney Nickel | Simultaneous H₂ generation and reduction | Requires high-pressure equipment |
Chemical Reactions Analysis
Types of Reactions
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Forms ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Results in the formation of alkyl halides.
Scientific Research Applications
3-Pentanol, 3-isopropyl-2,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Pentanol, 3-isopropyl-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules. Its effects are mediated through its ability to act as a solvent, reactant, or intermediate in various chemical reactions .
Comparison with Similar Compounds
Structural Analogues: Pentanol Isomers and Derivatives
3-Pentanol (C₅H₁₂O)
- Structure: Linear pentanol with a hydroxyl group at position 3.
- Function : Demonstrated efficacy in priming plant systemic resistance against pathogens (e.g., Pseudomonas syringae) by upregulating defense genes (e.g., PR1, PDF1.2) via salicylic acid (SA) and jasmonic acid (JA) pathways .
- Volatility : Higher evaporation rate compared to branched derivatives, limiting its agricultural utility due to rapid dissipation .
1-Pentanol (C₅H₁₂O)
- Structure : Primary alcohol with a hydroxyl group at position 1.
- Function: Less effective than 3-pentanol in inducing plant resistance, requiring higher concentrations (1 mM) for comparable effects .
2-Pentanol (C₅H₁₂O)
- Structure : Secondary alcohol with hydroxyl at position 2.
- Function: Shows moderate activity in plant defense priming but is outperformed by 3-pentanol at lower concentrations (10 µM vs. 100 nM for 3-pentanol) .
Key Structural Differences
| Property | 3-Pentanol, 3-Isopropyl-2,2,4-Trimethyl- | 3-Pentanol | 1-Pentanol | 2-Pentanol |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₂₄O | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |
| Molecular Mass (g/mol) | 172.31 | 88.15 | 88.15 | 88.15 |
| Branching | High (isopropyl + 3 methyl groups) | None | None | Low |
| Volatility | Low | Moderate | High | Moderate |
| Effective Concentration | Not reported (likely higher due to size) | 100 nM | 1 mM | 10 µM |
Functional Analogues: Branched Alcohols
2,3,4-Trimethyl-3-Pentanol (C₈H₁₈O)
- Structure : Tertiary alcohol with methyl groups at positions 2, 3, and 4.
- Properties : Lower molecular mass (130.23 g/mol) and simpler branching compared to the target compound. Used in laboratory settings as a solvent or intermediate .
2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate (C₁₂H₂₂O₃)
- Structure : Diester derivative with a diol backbone.
- Application: Industrial plasticizer (e.g., Texanol®), highlighting how branching and esterification alter functionality compared to tertiary alcohols .
Volatility and Stability
- In contrast, 3-pentanol’s moderate volatility allows it to act as a volatile organic compound (VOC) in plant defense priming, though field applications remain inconsistent .
Reactivity
- Oxidation: 3-Pentanol derivatives (e.g., 3-pentanone) form via OH radical reactions in atmospheric studies, suggesting similar degradation pathways for branched analogues .
- Thermodynamics: Mixtures of 3-pentanol with amines show distinct vapor-liquid equilibria, implying that the target compound’s branching may further influence solvent interactions .
Q & A
Basic Research Questions
Q. What analytical methods are most effective for identifying and characterizing 3-isopropyl-2,2,4-trimethyl-3-pentanol in complex mixtures?
- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is optimal for separation and identification due to its high resolution for branched alcohols. Infrared (IR) spectroscopy can confirm hydroxyl and alkyl group vibrations, while nuclear magnetic resonance (NMR) (e.g., H and C) resolves structural isomers by distinguishing methyl/isopropyl groups . For thermodynamic properties (e.g., boiling point, flash point), consult NIST databases for validated parameters .
Q. How can synthesis protocols for 3-isopropyl-2,2,4-trimethyl-3-pentanol be optimized to minimize elimination byproducts?
- Methodological Answer : Use low-temperature nucleophilic substitution (e.g., Grignard reactions) to favor alcohol formation over elimination. Monitor reaction progress via thin-layer chromatography (TLC) and adjust steric hindrance by modifying alkyl halide precursors. Evidence from similar syntheses shows that inert atmospheres (N) and aprotic solvents (e.g., THF) improve yields .
Q. What safety protocols are critical for handling 3-isopropyl-2,2,4-trimethyl-3-pentanol in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines: use chemical-resistant gloves (nitrile), ventilated fume hoods, and explosion-proof equipment (flame point: ~38°C ). For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses due to low water solubility. Emergency eye exposure requires 15+ minutes of flushing .
Advanced Research Questions
Q. How do the combustion kinetics of 3-isopropyl-2,2,4-trimethyl-3-pentanol compare to other pentanol isomers in pre-mixed flames?
- Methodological Answer : Employ spherical flame propagation experiments at 0.1–0.75 MPa and 393–473 K to measure laminar flame speeds. Kinetic modeling reveals that tertiary branching (isopropyl/methyl groups) reduces reactivity compared to linear isomers (e.g., 1-pentanol) due to steric inhibition of radical chain reactions. Pressure increases diminish isomer-specific differences .
Q. What mechanisms explain contradictory data on the compound’s oxidation pathways in different solvent systems?
- Methodological Answer : In HO/HCl systems, secondary alcohols like this compound form α,α′-dichloro ketones via radical intermediates, while protic solvents favor SN1 mechanisms. Contrast with hydrogen-flame oxidation studies, where molecular-beam mass spectrometry detects ketone/alkene products depending on O availability . Reconcile discrepancies by isolating solvent polarity and oxidant concentration effects.
Q. Can 3-isopropyl-2,2,4-trimethyl-3-pentanol serve as a chiral building block in pharmaceutical intermediates?
- Methodological Answer : Test enantioselective esterification using lipase enzymes (e.g., Candida antarctica) to assess stereochemical utility. Compare to derivatives like (R)-3-isopropyl-2,5-piperazinedione, where chirality impacts bioactivity . Optimize resolution via chiral column chromatography (e.g., cyclodextrin phases) and validate purity with polarimetry .
Q. How does steric hindrance in 3-isopropyl-2,2,4-trimethyl-3-pentanol influence its dielectric relaxation properties in polymer matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
